molecular formula C9H9ClF3NO2 B134467 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide CAS No. 163119-28-6

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide

Cat. No.: B134467
CAS No.: 163119-28-6
M. Wt: 255.62 g/mol
InChI Key: RHMLJJHQPXWHRI-UHFFFAOYSA-N
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Description

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide is a chemical compound with the molecular formula C9H9ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide typically involves the reaction of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at a controlled temperature to ensure the formation of the N-oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of the parent pyridine compound.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
  • 2-Chloro-5-chloromethylpyridine

Uniqueness

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO2/c1-6-7(4-10)14(15)3-2-8(6)16-5-9(11,12)13/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMLJJHQPXWHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CCl)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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